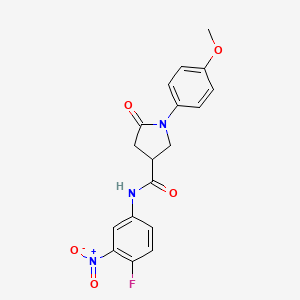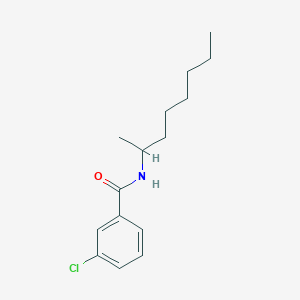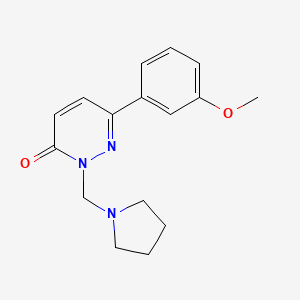
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a cyclobutyl group and a methoxyphenyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through acylation reactions using 4-methoxybenzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic methoxy group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry or as a catalyst in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Use in the synthesis of novel polymers with specific properties.
作用機序
The mechanism of action of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
The cyclobutyl group in “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” may impart unique steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs
特性
分子式 |
C15H17N3O2S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H17N3O2S/c1-20-12-7-5-10(6-8-12)9-13(19)16-15-18-17-14(21-15)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,16,18,19) |
InChIキー |
HTDGPPGUNZOTCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11018840.png)

![6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B11018849.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11018851.png)
![6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B11018860.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide](/img/structure/B11018863.png)

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11018867.png)

![2-{2-[(2-Ethoxyphenyl)carbonyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11018885.png)
![N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11018893.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11018901.png)
![4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11018907.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11018915.png)
